4-(1-Adamantyl)phenol
Overview
Description
4-(1-Adamantyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C16H20O and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111653. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HDAC Inhibition and Antitumor Activities : It serves as an HDAC inhibitor, exhibiting antiproliferative and proapoptotic effects, and has potential as an antitumor agent (R. Cincinelli et al., 2014).
Material Science : It is used in the synthesis of novel electroactive aromatic polyamides and polyimides, which show strong UV-vis absorption and photoluminescence properties (S. Hsiao et al., 2009). Additionally, 4-(1-adamantyl)-phenol is used to enhance the thermal properties of novel adamantane-modified polybenzoxazine structures, such as glass-transition temperature and decomposition temperature (Yi‐Che Su et al., 2004).
Pharmacology : It acts as a new pharmacophore for selective retinoids for retinoic acid receptor subtypes, like RAR gamma (B. Charpentier et al., 1995). The derivative KVM-97 inhibits oxygen consumption and has uncoupling effects in Pseudomonas aeruginosa cells (D. Dudikova et al., 2018). It also exhibits anti-trypanosomal activity, with the phenoxy acetohydroxamic derivative being particularly noteworthy (Angeliki-Sofia Foscolos et al., 2022).
Polymer Chemistry : 4-(1-adamantyl)phenol derivatives are used in synthesizing monomers and copolymers with styrene and methyl methacrylate (L. Mathias et al., 2001). Adamantylphenols with specific bridge groups exhibit maximal antioxidant activity (V. Sokolenko et al., 2002).
Antiviral and Antimicrobial Properties : It has been identified for its antiviral activity and can be synthesized into various derivatives (V. Shvedov et al., 1980). Additionally, it shows potent in vitro antimicrobial activity (Y. V. Korotkii et al., 2009).
Estrogenic Activity : It has been shown to possess more potent estrogenic activity than typical estrogenic alkylphenols (Y. Yamakoshi et al., 2000).
Thermal Stability : The thermal stability of this compound significantly surpasses that of its analogs in certain temperature ranges (V. A. Shakun et al., 2020).
Mechanism of Action
Target of Action
4-(1-Adamantyl)phenol is a unique compound with a structure that includes both an adamantane and a phenol group It’s known that adamantane derivatives have been used in various fields such as microelectronics, communications, aviation, optical instruments, and biomedicine , suggesting a wide range of potential targets.
Mode of Action
The adamantane group is known for its stability and resistance to extreme conditions, which may influence how the compound interacts with its targets .
Biochemical Pathways
It’s known that the compound can be used as a monomer in the synthesis of high-temperature-resistant polyarylesters, polyarylethers, and functional polymer polyarylsulfones . This suggests that it may interact with biochemical pathways related to these processes.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol (with heating) has been reported , which may influence its bioavailability.
Result of Action
It’s known that the compound has high thermal stability , which may influence its effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its thermal stability suggests that it can maintain its structure and function even under high-temperature conditions . Additionally, its solubility in various solvents may affect its distribution and efficacy in different environments.
Safety and Hazards
The safety data sheet for 4-(1-Adamantyl)phenol indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
4-(1-adamantyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYFIUFUAOZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183938 | |
Record name | 4-(1-Adamantyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29799-07-3 | |
Record name | 4-(1-Adamantyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029799073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29799-07-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1-Adamantyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Adamantyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(1-ADAMANTYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35W8S7C9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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